molecular formula C13H14N4O2S B2508418 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide CAS No. 2034424-46-7

2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide

Cat. No.: B2508418
CAS No.: 2034424-46-7
M. Wt: 290.34
InChI Key: TYPXPSPJWDCSSD-UHFFFAOYSA-N
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Description

2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyridazinone Ring: Starting with a cyclopropyl ketone and a hydrazine derivative to form the pyridazinone ring.

    Thiazole Ring Formation: Using a thioamide and an appropriate halogenated compound to form the thiazole ring.

    Coupling Reaction: Coupling the pyridazinone and thiazole intermediates through an acetamide linkage.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for scale-up, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropyl or thiazole moieties.

    Reduction: Reduction reactions could target the carbonyl group in the pyridazinone ring.

    Substitution: Nucleophilic or electrophilic substitution reactions might occur at various positions on the heterocyclic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could serve as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine

Medicinal applications could include its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors involved in disease pathways.

Industry

In industry, it might be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. For example, if used as a drug, it might interact with a particular enzyme or receptor, inhibiting its activity or modulating its function. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

    2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide: shares structural similarities with other heterocyclic compounds, such as pyridazinones and thiazoles.

    Pyridazinone Derivatives: Known for their biological activity, including anti-inflammatory and anti-cancer properties.

    Thiazole Derivatives: Often used in medicinal chemistry for their antimicrobial and antifungal activities.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which may confer unique biological activities or chemical reactivity not seen in simpler analogs.

Properties

IUPAC Name

2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2S/c1-8-6-12(20-16-8)14-11(18)7-17-13(19)5-4-10(15-17)9-2-3-9/h4-6,9H,2-3,7H2,1H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYPXPSPJWDCSSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1)NC(=O)CN2C(=O)C=CC(=N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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